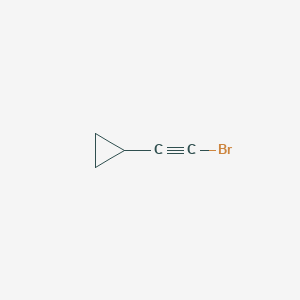

1-Bromo-2-cyclopropylethyne

Description

The exact mass of the compound this compound, 95% is 143.95746 g/mol and the complexity rating of the compound is 99.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromoethynylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Br/c6-4-3-5-1-2-5/h5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENOXKYUOKUMQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-cyclopropylethyne: Synthesis, Properties, and Synthetic Applications

Introduction

1-Bromo-2-cyclopropylethyne, with the CAS Number 57951-72-1, is a fascinating and highly versatile bifunctional building block in modern organic synthesis.[1][2] Its unique molecular architecture, combining the high ring strain and unique electronic properties of a cyclopropyl group with the reactivity of a bromoalkyne, makes it a valuable reagent for the construction of complex molecular frameworks.[3] This guide provides an in-depth exploration of the chemical properties, synthesis, and synthetic utility of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. The strategic incorporation of the cyclopropyl moiety is of particular interest in medicinal chemistry, as it can enhance metabolic stability and binding affinity of drug candidates.[3]

Molecular Structure and Physicochemical Properties

The structure of this compound features a linear ethynyl bromide fragment attached to a cyclopropane ring. This combination of a strained three-membered ring and an sp-hybridized carbon chain imparts distinct reactivity to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 57951-72-1 | [1] |

| Molecular Formula | C₅H₅Br | [1] |

| Molecular Weight | 145.00 g/mol | [1] |

| IUPAC Name | (Bromoethynyl)cyclopropane | [1] |

| Canonical SMILES | C1CC1C#CBr | [4] |

| Appearance | Colorless to light yellow liquid (predicted) | - |

| Boiling Point | Not experimentally determined; estimated to be in the range of 130-150 °C | - |

| Density | Not experimentally determined | - |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, acetone) | - |

| Storage Temperature | -20°C | [3] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the bromination of its parent alkyne, cyclopropylacetylene. The latter can be synthesized via several routes, with a common one-pot procedure starting from 5-chloro-1-pentyne.[5]

Synthesis of Cyclopropylacetylene (Precursor)

A robust one-pot synthesis involves the reaction of 5-chloro-1-pentyne with a strong base like n-butyllithium. The reaction proceeds through metallation followed by an intramolecular cyclization.[5]

Synthesis of this compound

A reliable method for the bromination of terminal alkynes involves the use of N-bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate. This method is generally high-yielding and proceeds under mild conditions.

Materials:

-

Cyclopropylacetylene

-

N-Bromosuccinimide (NBS)

-

Silver nitrate (AgNO₃)

-

Acetone (anhydrous)

-

Pentane

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask wrapped in aluminum foil to protect from light, dissolve cyclopropylacetylene (1.0 eq) in anhydrous acetone.

-

Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.1 eq). Then, add a catalytic amount of silver nitrate (0.1 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate and dilute with pentane and diethyl ether.

-

Extraction and Washing: Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature to avoid evaporation of the product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is a convenient and easy-to-handle source of electrophilic bromine.

-

Silver Nitrate Catalyst: The silver(I) ion acts as a Lewis acid, coordinating to the alkyne and making it more susceptible to electrophilic attack by bromine. It also facilitates the reaction by forming a silver acetylide intermediate.

-

Acetone as Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.

-

Light Protection: Bromoalkynes can be light-sensitive, so protecting the reaction from light prevents potential side reactions.

-

Aqueous Thiosulfate Wash: This step is crucial to quench any unreacted bromine and to remove silver salts.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | A multiplet for the cyclopropyl methine proton (CH) and two multiplets for the diastereotopic cyclopropyl methylene protons (CH₂). |

| ¹³C NMR | Signals for the two sp-hybridized carbons of the alkyne (one significantly deshielded by the bromine), and signals for the cyclopropyl carbons. |

| IR Spectroscopy | A characteristic C≡C stretching vibration (around 2200 cm⁻¹), C-H stretching of the cyclopropyl group (around 3000-3100 cm⁻¹), and a C-Br stretch in the fingerprint region. |

| Mass Spectrometry | A characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of approximately equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6] |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of the bromoalkyne moiety, which can participate in a variety of carbon-carbon bond-forming reactions.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a C(sp)-C(sp²) or C(sp)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7][8] In the case of this compound, it serves as the electrophilic partner.

Materials:

-

This compound

-

Aryl or vinyl halide (e.g., iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

A base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or vinyl halide (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 5-10 mol%).

-

Solvent and Reagent Addition: Add the anhydrous solvent, followed by the base. Then, add this compound (1.2 eq).

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to obtain the desired coupled product.

Cycloaddition Reactions

The alkyne functionality in this compound can participate in various cycloaddition reactions, such as [4+2] Diels-Alder reactions and [3+2] cycloadditions, providing access to a diverse range of cyclic and heterocyclic compounds.[9][10]

-

[4+2] Cycloadditions (Diels-Alder Reaction): As a dienophile, this compound can react with a variety of dienes to form substituted cyclohexadiene derivatives. The reaction is typically thermally promoted.[9]

-

[3+2] Cycloadditions: This compound can react with 1,3-dipoles (e.g., azides, nitrile oxides) to afford five-membered heterocyclic rings. These reactions are often highly regioselective.

Safety and Handling

This compound is expected to be a flammable liquid and an irritant.[2] Bromoalkynes, in general, should be handled with care due to their reactivity and potential toxicity.

GHS Hazard Statements (Predicted): [2]

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Handling: Always handle in a well-ventilated fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14] Avoid inhalation of vapors and contact with skin and eyes.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[11] Storage at -20°C is recommended.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a strained cyclopropyl ring and a reactive bromoalkyne functionality allows for the construction of complex and diverse molecular architectures through reactions such as Sonogashira couplings and various cycloadditions. While detailed experimental data on this specific compound is limited, this guide provides a comprehensive overview of its predicted properties, a reliable synthetic protocol, and potential synthetic applications based on established chemical principles. As research continues to explore the utility of novel building blocks, the importance and application of this compound are poised to grow.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). This compound: Safety and Hazards. National Center for Biotechnology Information.

- J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling.

- Han, H., Mao, W., Lin, B., Cheng, M., Yang, L., & Liu, Y. (2023). Pathway economy in cyclization of 1,n-enynes. Beilstein Journal of Organic Chemistry, 19, 1118–1149. [Link]

- Elsevier. (n.d.). Reaxys.

- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A Convenient Synthesis of Acetylenes: Catalytic Substitutions of Acetylenic Hydrogen with Bromoalkenes, Iodoarenes and Bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [Link]

- Mio, M. J., Kopel, L. C., Braun, J. B., Gadzikwa, T. L., Hull, K. L., Brisbois, R. G., Markworth, C. J., & Grieco, P. A. (2002). One-pot synthesis of symmetrical and unsymmetrical bisarylethynes by a modification of the sonogashira coupling reaction. Organic letters, 4(19), 3199–3202. [Link]

- Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3243–3246. [Link]

- Corley, E. G., Thompson, A. S., & Huntington, M. (2000). CYCLOPROPYLACETYLENE. Organic Syntheses, 77, 231. [Link]

- Wikipedia. (2024). Cycloaddition. In Wikipedia. [Link]

- Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. [Link]

- Fleming, F. F., & Lujan-Montelongo, J. A. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses, 90, 229-239. [Link]

- de Meijere, A., Kozhushkov, S. I., Yufit, D. S., Grosse, C., Kaiser, M., & Raev, V. A. (2014). (2R,1'S,2'R)- and (2S,1'S,2'R)-3-[2-Mono(di,tri)fluoromethylcyclopropyl]alanines and their incorporation into hormaomycin analogues. Beilstein Journal of Organic Chemistry, 10, 2844–2857. [Link]

- Paudyal, M. P., Adebesin, A. M., Burt, S. R., & Yousufuddin, M. (2012). 1,2-Dicyclopropylethyne and (Cyclopropylethynyl)cyclobutane from an Efficient Synthesis of 1,2-(omega-Haloalkyl)ethynes and 1-Cy.

- PubChemLite. (n.d.). This compound (C5H5Br).

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- YouTube. (2020, February 14). Sonogashira cross-coupling reaction. Chem Help ASAP.

- Chemistry LibreTexts. (2022, September 24). 29.5: Cycloaddition Reactions. [Link]

- MDPI. (n.d.). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. Molecules. [Link]

- Godet, T., Bosson, J., & Belmont, P. (2005). Efficient Base-Catalyzed 5-exo-dig Cyclization of Carbonyl Groups on Unactivated Alkynyl-Quinolines: An Entry to Versatile Oxygenated Heterocycles Related to the Furoquinoline Alkaloids Family. Synlett, 2005(19), 2953-2957. [Link]

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromo-2-methylpropane.

- PubChemLite. (n.d.). This compound (C5H5Br).

- Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-methylpropane.

- MySkinRecipes. (n.d.). This compound.

- NIST. (n.d.). 1-Bromo-2-methylpropene. NIST Chemistry WebBook.

- PubChem. (n.d.). 2-Bromo-1-Cyclopropylethanol. National Center for Biotechnology Information.

- NIST. (n.d.). Cyclopropyl bromide. NIST Chemistry WebBook.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane.

Sources

- 1. This compound | C5H5Br | CID 70026705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Bromoethyl)cyclopropane | C5H9Br | CID 22636989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1-Bromo-pentyl)-cyclopropane | C8H15Br | CID 549964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Copper-free Sonogashira cross-coupling reaction catalyzed by polymer-supported N-heterocyclic carbene palladium complex [ouci.dntb.gov.ua]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Sonogashira, K., Tohda, Y. and Hagihara, N. (1975) A Convenient Synthesis of Acetylenes Catalytic Substitutions of Acetylenic Hydrogen with Bromoalkenes, Iodoarenes and Bromopyridines. Tetrahedron Letters, 16, 4467. - References - Scientific Research Publishing [scirp.org]

- 9. BJOC - Search Results [beilstein-journals.org]

- 10. Organic Syntheses [orgsyn.org]

- 11. Searching the Chemical Literature with Reaxys [acadiau.ca]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. (2-Bromoethyl)cyclopropane | CAS#:36982-56-6 | Chemsrc [chemsrc.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Synthesis of (Bromoethynyl)cyclopropane

Introduction: The Significance and Synthetic Landscape of (Bromoethynyl)cyclopropane

(Bromoethynyl)cyclopropane is a highly valuable synthetic intermediate, particularly in the fields of medicinal chemistry and drug development. Its unique structural motif, combining the strained cyclopropyl ring with the reactive bromoalkyne functionality, makes it a versatile building block for the construction of complex molecular architectures. The cyclopropyl group can impart favorable pharmacokinetic properties to drug candidates, such as increased metabolic stability and enhanced potency, while the bromoalkyne serves as a key handle for a variety of coupling reactions, including Sonogashira, Cadiot-Chodkiewicz, and Suzuki couplings.

The synthesis of (bromoethynyl)cyclopropane, however, presents several challenges. The inherent strain of the cyclopropane ring can lead to undesired ring-opening side reactions under harsh reaction conditions.[1] Furthermore, the synthesis of the precursor, cyclopropylacetylene, has historically been plagued by low yields and scalability issues.[2][3][4] This guide provides an in-depth exploration of the most effective and reliable methods for the synthesis of (bromoethynyl)cyclopropane, with a focus on mechanistic understanding, practical experimental protocols, and a comparative analysis of the available strategies.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of (bromoethynyl)cyclopropane can be broadly categorized into two primary approaches: a two-step sequence involving the initial preparation of cyclopropylacetylene followed by bromination, and a more direct one-pot conversion from cyclopropanecarboxaldehyde via a modified Corey-Fuchs reaction.

Methodology 1: The Two-Step Approach via Cyclopropylacetylene

This classical and widely employed method first focuses on the efficient synthesis of cyclopropylacetylene, which is then subjected to electrophilic bromination.

The viability of this two-step approach hinges on the efficient production of cyclopropylacetylene. While several methods exist, two have emerged as the most practical and scalable.

-

Route 1: Dehydrohalogenation of a Dihalo-precursor

This traditional method involves the double dehydrohalogenation of a 1,1-dihalo-2-cyclopropylethane derivative. The precursor is typically synthesized from the corresponding cyclopropyl methyl ketone.[3][4]

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base is critical to favor elimination over substitution. Potassium tert-butoxide in a polar aprotic solvent like DMSO provides the necessary basicity to effect the double dehydrohalogenation.[2] However, this method often suffers from low overall yields, typically in the range of 20-25%, and can present challenges in large-scale production.[2][3]

-

Route 2: One-Pot Synthesis from 5-Chloro-1-pentyne

A more contemporary and efficient route involves the treatment of commercially available 5-chloro-1-pentyne with a strong organolithium base, such as n-butyllithium.[3] This method proceeds through a fascinating cascade of deprotonation and intramolecular cyclization.

Mechanistic Insight: The reaction is initiated by the deprotonation of the terminal alkyne to form a lithium acetylide. A second equivalent of the base then deprotonates the carbon adjacent to the chlorine atom, forming a dianion. This is followed by an intramolecular SN2 reaction, where the acetylide displaces the chloride to form the cyclopropane ring.[2] This one-pot procedure offers a significant advantage in terms of efficiency and yield over the dehydrohalogenation route.

Experimental Workflow for Cyclopropylacetylene Synthesis (Route 2)

Caption: One-pot synthesis of cyclopropylacetylene from 5-chloro-1-pentyne.

With cyclopropylacetylene in hand, the final step is its conversion to (bromoethynyl)cyclopropane. The most common and effective method for this transformation is electrophilic bromination using N-bromosuccinimide (NBS) in the presence of a silver catalyst.[5]

Mechanistic Insight: The reaction is believed to proceed through the formation of a silver acetylide intermediate, which then reacts with NBS. The silver ion acts as a Lewis acid, activating the alkyne towards electrophilic attack. The use of a catalytic amount of silver nitrate is crucial for the reaction to proceed at a reasonable rate and with high selectivity. The reaction is typically carried out in the dark to prevent the light-induced decomposition of the silver salts and NBS.[5]

Methodology 2: The Modified Corey-Fuchs Reaction

The Corey-Fuchs reaction is a powerful tool for the one-carbon homologation of aldehydes to terminal alkynes.[6][7][8][9][10] A key feature of this reaction is that under specific conditions, the 1-bromoalkyne intermediate can be isolated, offering a more direct route to (bromoethynyl)cyclopropane from cyclopropanecarboxaldehyde.[7]

Reaction Mechanism Overview

Caption: The modified Corey-Fuchs reaction for the synthesis of (bromoethynyl)cyclopropane.

Causality Behind Experimental Choices: The first step is a Wittig-type reaction between cyclopropanecarboxaldehyde and a phosphonium ylide generated in situ from triphenylphosphine and carbon tetrabromide.[7][8] This yields the key intermediate, 1,1-dibromo-2-cyclopropylethylene. The crucial second step involves the treatment of this dibromoalkene with a strong base. By carefully controlling the stoichiometry of the base (using approximately one equivalent), it is possible to achieve a single dehydrobromination to furnish the desired (bromoethynyl)cyclopropane.[7] Using an excess of the base would lead to the formation of cyclopropylacetylene.

Comparative Analysis of Synthesis Methods

| Feature | Two-Step Method (Route 2 & Bromination) | Modified Corey-Fuchs Method |

| Starting Material | 5-Chloro-1-pentyne | Cyclopropanecarboxaldehyde |

| Number of Steps | 2 | 1 (for the conversion of the aldehyde) |

| Overall Yield | Good to Excellent (typically >60%) | Good (typically 50-70%) |

| Key Reagents | n-Butyllithium, NBS, Silver Nitrate | Triphenylphosphine, Carbon Tetrabromide, n-Butyllithium |

| Scalability | Well-established for large-scale synthesis | Can be challenging due to the stoichiometry control of the base |

| Key Advantages | High overall yield, reliable | More convergent, avoids handling of cyclopropylacetylene |

| Key Disadvantages | Requires synthesis of the alkyne precursor | Precise control of reaction conditions is critical |

Detailed Experimental Protocols

Protocol 1: Synthesis of Cyclopropylacetylene from 5-Chloro-1-pentyne[2]

-

Reaction Setup: A 3-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a 1-liter pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen inlet.

-

Charging the Flask: The flask is charged with 102 g (1.0 mol) of 5-chloro-1-pentyne and 250 mL of cyclohexane. The mixture is cooled to 0°C.

-

Addition of Base: 1.05 L of n-butyllithium (2.0 M in cyclohexane, 2.1 mol, 2.1 equiv) is added dropwise via the addition funnel over 1.5 hours, maintaining the internal temperature below 20°C.

-

Cyclization: After the addition is complete, the mixture is heated to reflux (78°C) and maintained at reflux for 3 hours.

-

Quenching: The reaction is cooled to 0 to -10°C and then carefully quenched by the dropwise addition of 750 mL of saturated aqueous ammonium chloride. Caution: The quench is highly exothermic.

-

Workup and Purification: The aqueous layer is separated, and the organic layer is fractionally distilled to yield cyclopropylacetylene (boiling point: 52-55°C). The typical yield is 58-65%.

Protocol 2: Synthesis of (Bromoethynyl)cyclopropane from Cyclopropylacetylene[5]

-

Reaction Setup: In a round-bottom flask protected from light, dissolve cyclopropylacetylene (1.0 equivalent) and N-bromosuccinimide (1.1 equivalents) in acetone.

-

Catalyst Addition: Slowly add silver nitrate (0.10 mol%) to the solution.

-

Reaction: Stir the resulting mixture in the dark at room temperature for 3 hours.

-

Workup: After the reaction is complete (monitored by TLC or GC), the mixture is filtered to remove the silver salts. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford (bromoethynyl)cyclopropane.

Protocol 3: Modified Corey-Fuchs Synthesis of (Bromoethynyl)cyclopropane

-

Preparation of the Dibromoalkene: To a solution of triphenylphosphine (2.0 equivalents) in dry dichloromethane at 0°C, add carbon tetrabromide (1.0 equivalent) portion-wise. Stir for 15 minutes, then add cyclopropanecarboxaldehyde (1.0 equivalent). Allow the reaction to warm to room temperature and stir overnight. The reaction mixture is then concentrated and purified by chromatography to yield 1,1-dibromo-2-cyclopropylethylene.

-

Dehydrobromination: Dissolve the 1,1-dibromo-2-cyclopropylethylene (1.0 equivalent) in dry THF and cool to -78°C. Slowly add n-butyllithium (1.05 equivalents) and stir for 1 hour at -78°C.

-

Quenching and Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography to give (bromoethynyl)cyclopropane.

Safety Considerations

-

n-Butyllithium: is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon). It reacts violently with water. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

-

Bromine and NBS: are corrosive and toxic. Handle in a well-ventilated fume hood with appropriate PPE.

-

Strong Bases (e.g., Potassium tert-butoxide): are corrosive and should be handled with care to avoid contact with skin and eyes.

Conclusion

The synthesis of (bromoethynyl)cyclopropane is a critical endeavor for advancing drug discovery and organic synthesis. While the traditional two-step method involving the one-pot synthesis of cyclopropylacetylene followed by bromination remains a robust and high-yielding approach, the modified Corey-Fuchs reaction offers a more convergent pathway that is particularly attractive for smaller-scale applications. The choice of method will ultimately depend on the specific requirements of the project, including scale, available starting materials, and the desired level of process control. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently access this valuable synthetic building block.

References

- Corley, E. G., Thompson, A. S., & Huntington, M. (2000). CYCLOPROPYLACETYLENE. Organic Syntheses, 77, 231. [Link]

- Google Patents. (n.d.). Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.

- Google Patents. (n.d.). Process for the preparation of cyclopropylacetylene.

- Roberts, J. D., & Chambers, V. C. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(7), 3176–3179. [Link]

- LookChem. (n.d.). Cyclopropyl acetylene.

- Organic Chemistry Portal. (n.d.). Corey-Fuchs Reaction.

- Wikipedia. (n.d.). Corey–Fuchs reaction.

- Wikipedia. (n.d.). Cyclopropylacetylene.

- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.

- NROChemistry. (n.d.). Corey-Fuchs Homologation.

- University of Colorado Boulder. (n.d.). Experiment 10 DEHYDROBROMINATION.

- Uniyal, P., & Kumar, S. (2023). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers, 10(15), 3765-3801. [Link]

- Google Patents. (n.d.). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

- Xue, F., Li, C. G., Zhu, Y., & Lou, T. J. (2014). An efficient synthesis of 1-bromo-1-cyanocyclopropane. Journal of Chemical Research, 38(7), 418-419. [Link]

- Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry, 90, 103017. [Link]

- Pitre, T. J., et al. (2022). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society, 144(33), 15068-15074. [Link]

- Google Patents. (n.d.). IMPROVED SYNTHESIS OF CYCLOPROPYLACETYLENE.

- Reddit. (n.d.). Bromination of cyclopropanes.

- Google Patents. (n.d.). Synthesis method of 1, 1-dibromo-2, 2-bis (chloromethyl) cyclopropane.

- ResearchGate. (n.d.). Mechanism of Dehydrobromination of 1,2-Dibromo-1-phenylethane under Conditions of Phase-Transfer Catalysis.

- ResearchGate. (n.d.). Hydrodehalogenation of 1,1-dibromocyclopropanes by Grignard reagents promoted by titanium compounds.

- Chemsrc. (n.d.). 1,1-dibromo-2-cyclopropylcyclopropane.

Sources

- 1. reddit.com [reddit.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]

- 4. Cyclopropylacetylene | 6746-94-7 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. Corey-Fuchs Reaction [organic-chemistry.org]

- 7. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Corey-Fuchs Reaction | TCI AMERICA [tcichemicals.com]

- 10. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

A Technical Guide to the Structure Elucidation of CAS 57951-72-1: A Case Study in Spectroscopic Strategy

Abstract

The definitive identification of a chemical entity is a cornerstone of chemical research and drug development. This guide provides an in-depth, technical walkthrough of the structure elucidation process for the compound registered under CAS Number 57951-72-1. While this compound is known as 1-Bromo-2-cyclopropylethyne, we will approach its structure as an unknown to illustrate the systematic application of modern analytical techniques. This document serves as a practical case study for researchers, scientists, and drug development professionals, emphasizing the logical flow of experiments and the causality behind data interpretation, from initial molecular formula determination to the final, unambiguous confirmation of its three-dimensional structure.

Introduction: The Analytical Challenge

Upon receiving a novel substance, the primary objective is to determine its molecular structure. The process is a methodical investigation, where each analytical technique provides a unique piece of the structural puzzle. For the compound CAS 57951-72-1, our goal is to employ a multi-technique approach, integrating data from mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance experiments. This guide will not only present the expected data but will delve into the rationale for selecting each experiment and the logic that connects the spectral output to the final structure.

The Elucidation Workflow: A Strategic Approach

A logical workflow is critical to efficiently elucidate a chemical structure. It begins with broad questions about the molecule's composition and progressively refines the inquiry to specific connectivity and stereochemistry. Our strategy for CAS 57951-72-1 follows a field-proven path.

Caption: Strategic workflow for structure elucidation.

Step 1: Determining the Molecular Formula

The first critical step is to ascertain the elemental composition and molecular weight. High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis are the primary tools for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Protocol: The sample is ionized, typically using electrospray ionization (ESI) or electron ionization (EI), and the mass-to-charge ratio (m/z) is measured with high precision.

Expected Result: HRMS would provide a highly accurate mass for the molecular ion [M]⁺•. For CAS 57951-72-1, the expected exact mass is 143.95746 Da. A key observation would be the isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Therefore, the mass spectrum would exhibit two peaks of nearly equal intensity for the molecular ion, one at m/z 143.95746 (for the ⁷⁹Br isotopologue) and another at m/z 145.95541 (for the ⁸¹Br isotopologue). This iconic "M, M+2" pattern is a definitive indicator of the presence of a single bromine atom.[1][2]

Elemental Analysis

Protocol: The compound is combusted, and the resulting gases (CO₂, H₂O, N₂, etc.) are quantified to determine the percentage composition of C, H, and N. The percentage of bromine is typically determined by difference or other methods.

Expected Result: For a compound with the formula C₅H₅Br, the expected elemental composition is:

-

Carbon (C): 41.42%

-

Hydrogen (H): 3.47%

-

Bromine (Br): 55.11%

Synthesis: The combination of the exact mass from HRMS, the isotopic pattern confirming one bromine atom, and the elemental analysis percentages allows for the unambiguous determination of the molecular formula: C₅H₅Br . This formula reveals a degree of unsaturation of 3, calculated as DU = C + 1 - (H/2) - (X/2), where X is the number of halogens. This suggests the presence of rings and/or multiple bonds.

Step 2: Identifying Functional Groups with Infrared (IR) Spectroscopy

With the molecular formula established, IR spectroscopy is employed to identify the functional groups present, providing insight into how the atoms are connected.

Protocol: A beam of infrared light is passed through the sample, and the absorption of energy at specific frequencies, corresponding to molecular vibrations, is measured.

Expected Data & Interpretation: The IR spectrum provides crucial clues that align with the degree of unsaturation.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~2200 cm⁻¹ | C≡C stretch | A weak but sharp absorption in this region strongly suggests the presence of a carbon-carbon triple bond (alkyne).[3][4] |

| ~3080-3000 cm⁻¹ | C-H stretch (sp² or ring) | Suggests C-H bonds on a ring or double bond. Consistent with a cyclopropyl group. |

| ~2950-2850 cm⁻¹ | C-H stretch (sp³) | Indicates saturated C-H bonds, also consistent with a cyclopropyl group's methylene (-CH₂-) groups. |

| ~600-500 cm⁻¹ | C-Br stretch | A strong absorption in the fingerprint region indicates the presence of a carbon-bromine bond. |

The presence of a C≡C bond accounts for two degrees of unsaturation. The remaining degree of unsaturation, combined with the C-H stretches suggestive of a strained ring, points towards a cyclopropyl moiety.

Step 3: Mapping the Carbon-Proton Framework with 1D NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. We begin with 1D experiments.

¹H NMR Spectroscopy

Protocol: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the hydrogen nuclei (protons) to resonate at frequencies dependent on their local electronic environment.

Predicted Spectrum & Interpretation for C₅H₅Br:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.4 - 1.6 | Multiplet | 1H | H-1 | This proton is on a carbon adjacent to the alkyne. The complex splitting arises from coupling to the four other cyclopropyl protons. |

| ~0.8 - 1.0 | Multiplet | 4H | H-2, H-3 | These are the four protons of the two -CH₂- groups in the cyclopropyl ring. Their chemical shifts are in the highly shielded (upfield) region characteristic of cyclopropyl protons.[5][6] They exhibit complex splitting due to geminal and vicinal coupling. |

The ¹H NMR spectrum immediately confirms the presence of a cyclopropyl group (highly shielded, complex multiplets) and indicates it is attached to an electron-withdrawing group (the alkyne), which deshields the single methine proton (H-1).

¹³C NMR and DEPT Spectroscopy

Protocol: Similar to ¹H NMR, but observes the ¹³C nucleus. A standard ¹³C{¹H} experiment provides a single peak for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then run to determine the number of hydrogens attached to each carbon (CH, CH₂, or CH₃).

Predicted Spectrum & Interpretation for C₅H₅Br:

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~80 ppm | No peak | C-4 | Quaternary carbon of the alkyne attached to the cyclopropyl group. Its chemical shift is in the typical range for an internal alkyne carbon.[7][8] |

| ~45 ppm | No peak | C-5 | Quaternary carbon of the alkyne bonded to bromine. The electronegative bromine atom causes a significant upfield shift compared to the other alkyne carbon. |

| ~15 ppm | Positive | C-1 | The single CH group of the cyclopropyl ring, attached to the alkyne. |

| ~5 ppm | Negative | C-2, C-3 | The two equivalent CH₂ groups of the cyclopropyl ring. The high shielding is characteristic of cyclopropyl carbons. Symmetry makes these two carbons chemically equivalent, resulting in one signal.[9] |

The ¹³C and DEPT spectra reveal four distinct carbon environments: two quaternary carbons (the alkyne), one CH carbon, and one CH₂ environment (representing two equivalent carbons). This data perfectly matches the proposed substructures of a cyclopropyl ring and a disubstituted alkyne.

Step 4: Assembling the Pieces with 2D NMR

While 1D NMR suggests the fragments, 2D NMR provides the definitive proof of how they are connected.[10][11]

COSY (¹H-¹H Correlation Spectroscopy)

Protocol: This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.

Expected Result: The COSY spectrum would show a complex network of cross-peaks connecting the proton at ~1.5 ppm (H-1) to the protons in the ~0.9 ppm region (H-2, H-3). It would also show correlations among the H-2 and H-3 protons themselves. This confirms that all five protons are part of the same spin system, which is consistent with a cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence)

Protocol: This experiment maps each proton to the carbon atom it is directly attached to.[12]

Expected Result:

-

A cross-peak would connect the proton signal at ~1.5 ppm to the carbon signal at ~15 ppm, definitively assigning them as H-1 and C-1.

-

Cross-peaks would connect the proton signals at ~0.9 ppm to the carbon signal at ~5 ppm, assigning them as the H-2/H-3 protons on the C-2/C-3 carbons.

-

Crucially, there would be no signals in the HSQC corresponding to the quaternary carbons at ~80 ppm and ~45 ppm, confirming they bear no protons.

Caption: Correlation of NMR data to the final structure.

Conclusion: The Confirmed Structure

The collective evidence from this systematic workflow leads to the unambiguous identification of CAS 57951-72-1.

-

Mass Spectrometry & Elemental Analysis established the molecular formula C₅H₅Br.

-

IR Spectroscopy identified the key functional groups: a C≡C triple bond and a C-Br bond, and suggested a strained ring.

-

¹H and ¹³C NMR confirmed the presence of a monosubstituted cyclopropyl ring and a disubstituted alkyne.

-

2D NMR experiments definitively connected the protons and carbons of the cyclopropyl ring and confirmed the connectivity of the overall structure.

The data is entirely consistent with the structure of This compound . This case study demonstrates that a logical, multi-technique approach allows for the confident and efficient elucidation of unknown chemical structures, a fundamental requirement for advancing chemical and pharmaceutical sciences.

References

- Alkynes - OpenOChem Learn. (n.d.).

- Elyashberg, M. E., Blinov, K. A., Williams, A. J., Molodtsov, S. G., Martin, G. E., & Martirosyan, E. R. (2007). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Modeling, 47(3), 1053–1066. [Link]

- 13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 7, 2026, from [https://chem.libretexts.org/odw/ Corvallis_Or_State_University/osu%3Achem334/Text/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.09%3A_13C_NMR_Spectroscopy]([Link] Corvallis_Or_State_University/osu%3Achem334/Text/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.09%3A_13C_NMR_Spectroscopy)

- Charrier, C., Dorman, D. E., & Roberts, J. D. (1973). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some cyclic alkynes, allenes, and alkenes. The Journal of Organic Chemistry, 38(15), 2644–2650. [Link]

- Applying 2D NMR methods to the structural elucidation of complex natural products. (n.d.). ProQuest.

- CHM4930 Example of Solving Structure from 2D NMR. (2020, September 20). YouTube.

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.

- A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma.

- NMR determination of the fate of the cyclopropyl ring. (n.d.). ResearchGate.

- 12.8 Infrared Spectra of Some Common Functional Groups. (2023, September 20). OpenStax.

- IR: alkynes. (n.d.). University of Calgary.

- This compound | C5H5Br | CID 70026705. (n.d.). PubChem.

- 13-C NMR - How Many Signals. (2022, February 8). Master Organic Chemistry.

- Kumar, A. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem, 1(1), 1-10. [Link]

- 12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries.

- This compound (C5H5Br). (n.d.). PubChemLite.

- Spectroscopy of the Alkynes. (2023, January 22). Chemistry LibreTexts.

- Comparison of the cyclopropyl signals in the ¹H NMR spectra.... (n.d.). ResearchGate.

- mass spectra - fragmentation patterns. (n.d.). Chemguide.

- Fragmentation (mass spectrometry). (n.d.). Wikipedia.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Cyclopropyl carbinol(2516-33-8) 1H NMR spectrum [chemicalbook.com]

- 7. Alkynes | OpenOChem Learn [learn.openochem.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. emerypharma.com [emerypharma.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-2-cyclopropylethyne

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-Bromo-2-cyclopropylethyne, a valuable bifunctional building block in modern organic synthesis.[1][2] Given the compound's utility in constructing complex molecular architectures for pharmaceuticals and agrochemicals, a thorough understanding of its spectral characteristics is paramount for researchers and drug development professionals.[1][2] This document will delve into the predicted Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. While direct experimental spectra are not widely available in public databases, the analysis herein is grounded in established spectroscopic principles and data from analogous structures, providing a robust predictive framework. Furthermore, detailed, field-proven protocols for data acquisition are provided to ensure scientific integrity and reproducibility.

Molecular Structure and Physicochemical Properties

This compound (CAS: 57951-72-1) possesses a unique combination of a strained cyclopropyl ring and a reactive bromoalkyne moiety.[1] This structure enables diverse applications in coupling reactions, such as Sonogashira and Cadiot-Chodkiewicz, for the synthesis of complex organic molecules.[1]

Molecular Structure for Spectroscopic Assignment

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

| Property | Value | Source |

| Molecular Formula | C₅H₅Br | [3][4] |

| Molecular Weight | 145.00 g/mol | [1][4] |

| Monoisotopic Mass | 143.95746 Da | [3][4] |

| CAS Number | 57951-72-1 | [4][5] |

Infrared (IR) Spectroscopy

Theoretical Principles & Predicted Spectrum

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the IR spectrum is expected to be relatively simple but highly informative. The key absorptions will arise from the alkyne and cyclopropyl groups.

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Rationale & Notes |

| Alkyne (C≡C) | Stretch | ~2200 - 2250 | The C≡C stretching vibration in terminal haloalkynes is typically found in this region. The intensity is expected to be moderate. |

| Cyclopropyl C-H | Stretch | ~3000 - 3100 | The C-H bonds on a cyclopropyl ring are known to absorb at slightly higher frequencies than typical sp³ C-H bonds due to increased s-character. |

| Alkyl C-H | Stretch | ~2850 - 3000 | Stretching vibrations from the CH and CH₂ groups of the cyclopropyl ring. |

| C-Br | Stretch | ~500 - 750 | The C-Br stretching frequency is found in the fingerprint region and can be a useful diagnostic peak.[6] |

Experimental Protocol for IR Spectroscopy

This protocol describes the acquisition of an IR spectrum for a neat liquid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method for liquid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of purified this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing & Cleaning:

-

Process the resulting interferogram with a Fourier transform to obtain the spectrum.

-

Apply an ATR correction if necessary, although for qualitative identification, this is often omitted.

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. ¹H NMR provides information about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

¹H NMR Spectroscopy: Predicted Spectrum

The proton NMR spectrum of this compound will display characteristic signals for the cyclopropyl protons. These protons are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling.

| Assignment (See Structure) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration | Rationale |

| H3 (methine) | ~1.4 - 1.6 | Multiplet (m) | - | 1H | This proton is on the carbon adjacent to the alkyne, leading to a downfield shift compared to other cyclopropyl protons. |

| H4, H5 (methylene) | ~0.8 - 1.0 | Multiplet (m) | - | 4H | These protons are in a typical cyclopropyl environment, appearing upfield. The geminal and vicinal couplings will result in a complex, overlapping multiplet. |

¹³C NMR Spectroscopy: Predicted Spectrum

The carbon NMR spectrum will be simpler, with four distinct signals corresponding to the four unique carbon environments in the molecule.

| Assignment (See Structure) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (-C≡C-Br) | ~60 - 70 | The bromine atom causes a significant upfield shift for the attached sp-hybridized carbon compared to a terminal alkyne. |

| C1 (-C≡C-C) | ~80 - 90 | The sp-hybridized carbon attached to the cyclopropyl group. |

| C3 (methine) | ~10 - 20 | The methine carbon of the cyclopropyl ring. |

| C4, C5 (methylene) | ~5 - 15 | The two equivalent methylene carbons of the cyclopropyl ring will appear as a single peak in the upfield region, characteristic of cyclopropyl groups. |

Experimental Protocol for NMR Spectroscopy

This protocol outlines a standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra on a high-field spectrometer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, most commonly Deuterated Chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds.[7]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).[8][9]

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup (e.g., 400 MHz):

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune the probe for the ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: ~12-16 ppm.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Standard single-pulse with proton decoupling.

-

Spectral Width: ~200-220 ppm.

-

Number of Scans: 128-1024 scans (or more, as ¹³C has a much lower natural abundance than ¹H).

-

Relaxation Delay (d1): 2-5 seconds.

-

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Apply phase and baseline corrections.

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

-

Mass Spectrometry (MS)

Theoretical Principles & Predicted Spectrum

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the most critical diagnostic feature will be the isotopic signature of the bromine atom. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10] This results in any bromine-containing fragment appearing as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two mass units.[10]

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 144/146 | [M]⁺ | [C₅H₅Br]⁺ | Molecular Ion Peak. The presence of two peaks of nearly equal intensity is the definitive signature of a single bromine atom in the molecule. |

| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | Base Peak. Loss of the bromine radical (•Br) from the molecular ion. This is a very common fragmentation pathway for haloalkanes.[10] The resulting C₅H₅⁺ cation is relatively stable. |

| 39 | [C₃H₃]⁺ | [C₃H₃]⁺ | A common fragment in the mass spectra of cyclic and unsaturated hydrocarbons, likely arising from the fragmentation of the cyclopropyl ring. |

Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

This protocol describes a general method for obtaining an EI mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC-MS System Setup:

-

Injector: Set to a temperature of ~250 °C.

-

GC Column: Use a standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

MS Interface: Set the transfer line temperature to ~280 °C.

-

-

Data Acquisition (EI Mode):

-

Ionization Energy: Standard 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Solvent Delay: Set a delay of 2-3 minutes to prevent the solvent peak from saturating the detector.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (M⁺ and M⁺+2) and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a bromine-containing compound.

-

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound, the structural assignment is confirmed as follows:

-

Mass Spectrometry establishes the molecular weight (144/146 amu) and confirms the presence of one bromine atom through the characteristic M/M+2 isotopic pattern.

-

IR Spectroscopy confirms the presence of the key functional groups: the alkyne (C≡C stretch at ~2200-2250 cm⁻¹) and the cyclopropyl group (C-H stretch at ~3000-3100 cm⁻¹).

-

¹³C NMR confirms the carbon skeleton, showing four distinct carbon environments, including two sp-hybridized carbons and two types of sp³-hybridized carbons consistent with a cyclopropyl ring.

-

¹H NMR provides the final piece of the puzzle, showing the specific proton environments and their connectivity. The upfield, complex multiplets are characteristic of a cyclopropyl ring, and the integration (1H:4H) confirms the substitution pattern.

Together, these techniques provide unambiguous evidence for the structure of this compound, offering researchers and developers the analytical confidence needed for its application in synthesis and materials science.

References

- Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). (2023). YouTube.

- This compound | 57951-72-1. (2025). ChemicalBook.

- This compound (C5H5Br). (n.d.). PubChemLite.

- This compound. (n.d.). MySkinRecipes.

- This compound | C5H5Br | CID 70026705. (n.d.). PubChem.

- NMR Solvents. (n.d.). CymitQuimica.

- NMR Solvents. (n.d.). Sigma-Aldrich.

- This compound | 57951-72-1. (n.d.). Benchchem.

- What Are Common NMR Solvents? (2025). YouTube.

- Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry.

- on the 13C NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry.

- 1H NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry.

- Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry.

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - this compound (C5H5Br) [pubchemlite.lcsb.uni.lu]

- 4. This compound | C5H5Br | CID 70026705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 57951-72-1 [chemicalbook.com]

- 6. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-Bromo-2-cyclopropylethyne

Executive Summary

1-Bromo-2-cyclopropylethyne is a valuable bifunctional building block in modern organic synthesis, merging the unique reactivity of a bromoalkyne with the conformational rigidity and electronic properties of a cyclopropyl ring.[1][2] Its utility in constructing complex molecular architectures, particularly in pharmaceutical and materials science, necessitates unambiguous structural verification. This guide provides a comprehensive, in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Moving beyond a simple data sheet, this document elucidates the theoretical principles governing the spectrum, predicts the chemical shifts and coupling patterns based on first principles and established literature, and provides a robust experimental protocol for its acquisition. This whitepaper is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to interpret and utilize NMR spectroscopy for compounds featuring this unique structural motif.

Theoretical Framework: Deciphering the ¹H NMR Signature

The predicted ¹H NMR spectrum of this compound is governed by the interplay of electronic effects from its constituent functional groups. A foundational understanding of these principles is critical for accurate spectral interpretation.

Magnetic Anisotropy of the Alkyne Moiety

The carbon-carbon triple bond of the alkyne generates a potent, localized magnetic field when placed in the external magnetic field (B₀) of an NMR spectrometer. The cylindrical symmetry of the alkyne's π-electron cloud causes these electrons to circulate around the axis of the triple bond.[3] This circulation induces a magnetic field that strongly opposes the applied field along the alkyne axis, creating a cone of high magnetic shielding. Conversely, in the region perpendicular to the alkyne axis (the deshielding region), the induced field reinforces the applied field.[4] In this compound, the cyclopropyl protons are positioned in this complex anisotropic field, which will significantly influence their final chemical shifts.

The Unique Spectroscopic Nature of the Cyclopropyl Ring

The cyclopropane ring is a classic subject of NMR study due to its distinct features:

-

High Shielding: The protons on a cyclopropane ring are famously shielded, resonating at unusually high fields (low ppm values); the parent cyclopropane resonates at δ 0.22 ppm.[5] This is attributed to a combination of factors, including the increased s-character of the C-H bonds and a weak ring current generated by the σ-electrons of the strained three-membered ring.[5]

-

Distinct Coupling Constants: The rigid geometry of the cyclopropane ring fixes the dihedral angles between adjacent protons. This leads to predictable and characteristic vicinal coupling constants (³J). It is well-established that the coupling between cis protons (dihedral angle of ~0°) is significantly larger than the coupling between trans protons (dihedral angle of ~120°).[6][7] Typical values are J_cis ≈ 8-12 Hz and J_trans ≈ 4-8 Hz.[8] Geminal coupling (²J) between protons on the same carbon is also observable, typically with a value of -4 to -9 Hz.[9]

Predicted ¹H NMR Spectrum of this compound

Based on the theoretical principles outlined above, a detailed prediction of the ¹H NMR spectrum can be constructed.

Molecular Structure and Proton Environments

The molecule contains five protons, all located on the cyclopropyl ring. Due to the substitution pattern, these protons exist in three chemically distinct environments, leading to a complex, higher-order spin system.

Caption: Labeled proton environments in this compound.

-

H_A: The single methine proton on the carbon directly attached to the bromoalkyne group.

-

H_B (2 protons): The two methylene protons that are cis to the bromoalkyne substituent.

-

H_C (2 protons): The two methylene protons that are trans to the bromoalkyne substituent.

Predicted Chemical Shifts and Multiplicities

The electron-withdrawing nature of the bromoalkyne substituent will deshield all cyclopropyl protons relative to the parent cyclopropane.

-

H_A (Methine Proton): This proton will be the most deshielded due to its proximity to the electronegative alkyne system. It is coupled to the four methylene protons (two H_B and two H_C). The differing cis and trans coupling constants will result in a complex multiplet.

-

H_B and H_C (Methylene Protons): These four protons are diastereotopic and will have distinct chemical shifts. They will appear further upfield than H_A but still downfield from typical cyclopropyl methylene protons. They are coupled to H_A and also exhibit geminal coupling to each other. Their signals will present as complex, overlapping multiplets. Long-range coupling through the alkyne π-system, known as propargylic coupling, may also contribute to the complexity of the splitting patterns, though these effects are typically small (⁴J < 1 Hz).[10]

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for this compound.

| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Interactions (J, Hz) |

| H_A | 1H | 1.6 – 1.9 | Multiplet (tt or ddd) | ³J (trans, to H_C) ≈ 4-8³J (cis, to H_B) ≈ 8-12 |

| H_B | 2H | 0.9 – 1.2 | Multiplet | ²J (gem, to H_C) ≈ -4 to -9³J (cis, to H_A) ≈ 8-12 |

| H_C | 2H | 0.8 – 1.1 | Multiplet | ²J (gem, to H_B) ≈ -4 to -9³J (trans, to H_A) ≈ 4-8 |

Note: The chemical shifts for H_B and H_C are closely spaced and their assignment may require 2D NMR techniques.

Caption: Key ¹H-¹H spin-spin coupling network in this compound.

Standard Operating Protocol: ¹H NMR Spectrum Acquisition

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Mass Determination: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃). The use of deuterated solvents prevents large solvent signals from obscuring the analyte signals.[11]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS is chemically inert and its signal is defined as 0.0 ppm, providing a reference point for the chemical shift scale.[12]

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically ~4 cm).

Instrument Parameters (500 MHz Spectrometer)

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.

-

Tuning and Shimming: Tune the probe to the ¹H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

Acquisition Setup:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 5-6 ppm, to ensure all signals are captured.

-

Number of Scans: Acquire a minimum of 16 scans for good signal-to-noise ratio.

-

Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.

-

Acquisition Time (aq): Set an acquisition time of 2-4 seconds to ensure good digital resolution.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

-

Integration: Integrate the area under each multiplet to determine the relative ratio of protons in each environment.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be complex but highly informative. The key diagnostic features are a deshielded multiplet for the single methine proton (H_A) and two more shielded, overlapping multiplets for the four methylene protons (H_B and H_C). The precise chemical shifts and the characteristic splitting patterns, governed by well-understood cis and trans vicinal coupling constants, provide a definitive fingerprint for structural confirmation. This guide provides the theoretical foundation and practical framework necessary for any scientist working with this versatile synthetic intermediate to confidently acquire and interpret its ¹H NMR spectrum.

References

- Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]

- OpenOChem Learn. (n.d.). Alkynes. [Link]

- JoVE. (2024). ¹H NMR: Long-Range Coupling. [Link]

- Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry. [Link]

- Perkin Transactions 2. (n.d.). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Royal Society of Chemistry. [Link]

- Knapp, D. M., et al. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC. [Link]

- Canadian Science Publishing. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]

- MySkinRecipes. (n.d.). This compound. [Link]

- ResearchGate. (n.d.). Table 2. Experimental coupling constants (J/Hz) in the 1 H NMR spectra.... [Link]

- JGchem Masterclass. (2023). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy. YouTube. [Link]

- University of Ottawa NMR Facility Blog. (2012). Measurement of Long Range C H Coupling Constants. [Link]

- ACS Publications. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. [Link]

- Gate Chemistry. (2020). Coupling Constant in Cyclopropanes and Alkenes. YouTube. [Link]

- Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.

- PubChem. (n.d.). This compound. [Link]

- Chemistry LibreTexts. (2023). 14.2.3: Spectroscopy of the Alkynes. [Link]

- Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

- Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum. [Link]

- ResearchGate. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Video: ¹H NMR: Long-Range Coupling [jove.com]

- 11. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the ¹³C NMR Analysis of (Bromoethynyl)cyclopropane

Abstract

(Bromoethynyl)cyclopropane is a valuable synthetic intermediate, combining the unique steric and electronic properties of a cyclopropane ring with the reactivity of a bromoalkyne moiety. A thorough understanding of its molecular structure is paramount for its effective utilization in drug discovery and materials science. This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of (Bromoethynyl)cyclopropane. We will delve into the theoretical underpinnings of the expected chemical shifts, the influence of the cyclopropyl and bromoethynyl groups, a detailed experimental protocol for acquiring high-quality spectra, and an in-depth guide to spectral interpretation, including the use of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT). This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the structural elucidation of this and similar molecules.

Introduction: The Structural Significance of (Bromoethynyl)cyclopropane

The (Bromoethynyl)cyclopropane molecule presents a fascinating case for NMR analysis due to the interplay of its distinct structural features. The cyclopropyl group, with its high degree of s-character in the C-C bonds, and the sp-hybridized carbons of the alkyne, create a unique electronic environment. The introduction of a bromine atom further perturbs this environment through inductive effects and spin-orbit coupling, leading to characteristic shifts in the ¹³C NMR spectrum. A precise interpretation of this spectrum is crucial for confirming the molecule's identity, assessing its purity, and understanding its electronic structure, which in turn influences its reactivity in synthetic applications.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of (Bromoethynyl)cyclopropane is predicted to exhibit four distinct signals, corresponding to the four unique carbon environments in the molecule. The chemical shifts of these carbons are influenced by several factors, including hybridization, substituent electronegativity, and magnetic anisotropy.

The Influence of the Cyclopropyl Group

Cyclopropane rings are known to exhibit ¹³C NMR signals at unusually high fields (low ppm values), often even below 0 ppm.[1] This is attributed to the unique bonding in the three-membered ring, which results in increased s-character in the C-H bonds and a corresponding shielding of the carbon nuclei.[2] The methine carbon (C1) directly attached to the ethynyl group will be deshielded relative to the methylene carbons (C2/C3) due to the electron-withdrawing nature of the alkyne.

The Bromoalkyne Moiety

Alkynes typically display ¹³C NMR signals in the range of 65-90 ppm.[3] The sp-hybridized carbons of the ethynyl group in (Bromoethynyl)cyclopropane (C4 and C5) will fall within this region. The electronegative bromine atom attached to C5 will cause a significant downfield shift for C4 and an upfield shift for C5. This is a common "heavy atom effect" observed in halogenated compounds.[4][5]

The following diagram illustrates the key electronic influences on the carbon nuclei of (Bromoethynyl)cyclopropane.

Caption: Electronic influences on ¹³C chemical shifts in (Bromoethynyl)cyclopropane.

Predicted ¹³C NMR Data

Based on data from the analogous compound, cyclopropylacetylene[6][7], and established substituent effects of bromine, the following chemical shifts are predicted for (Bromoethynyl)cyclopropane in CDCl₃.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Coupled) | Rationale |

| C1 (Methine) | 10 - 15 | Doublet | Attached to the deshielding alkyne group. |

| C2/C3 (Methylene) | 0 - 5 | Triplet | Characteristic upfield shift of cyclopropyl carbons. |

| C4 (Ethynyl, C-Br) | 75 - 85 | Singlet | Deshielded by the adjacent bromine atom. |

| C5 (Ethynyl, C-Cyclopropyl) | 40 - 50 | Singlet | Shielded by the "heavy atom" effect of bromine. |

Experimental Protocol for High-Resolution ¹³C NMR

Acquiring a high-quality ¹³C NMR spectrum is essential for accurate structural elucidation. The low natural abundance of the ¹³C isotope necessitates a greater number of scans compared to ¹H NMR.[8]

Sample Preparation

-

Compound Purity: Ensure the (Bromoethynyl)cyclopropane sample is of high purity to avoid signals from impurities.

-

Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃), which is a good solvent for many organic compounds and has a well-defined ¹³C signal at 77.16 ppm for referencing.[9]

-

Concentration: Prepare a solution of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

The following is a generalized workflow for setting up an NMR experiment for ¹³C analysis.

Caption: Workflow for ¹³C NMR data acquisition and processing.

Key Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (ns): Typically 128 to 1024 scans, depending on the sample concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.[9]

-

Acquisition Time (aq): Around 1-2 seconds to ensure good digital resolution.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

-

Phase and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.

-

Referencing: The spectrum is referenced to the solvent peak (CDCl₃ at 77.16 ppm).

-

Peak Picking: The chemical shift of each peak is determined.

Advanced Spectral Analysis: DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique for determining the number of protons attached to each carbon atom.[10][11] A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can differentiate between CH, CH₂, and CH₃ groups.

-

DEPT-90: Only CH signals will appear. For (Bromoethynyl)cyclopropane, this would show a signal for C1.

-

DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. This would show a positive peak for C1 and a negative peak for C2/C3. Quaternary carbons (like C4 and C5) are absent in DEPT spectra.[10][11]

The DEPT spectra are crucial for the unambiguous assignment of the C1 and C2/C3 signals in the cyclopropyl region. It is important to note that for alkynes, large two-bond ¹³C-¹H coupling constants can sometimes lead to the appearance of quaternary carbon signals in DEPT spectra, although this is less common.[12]

Troubleshooting and Considerations

-

Low Signal-to-Noise: If the signals are weak, increase the number of scans or use a more concentrated sample.

-

Broad Peaks: This could be due to poor shimming of the magnetic field or the presence of paramagnetic impurities.

-

Solvent Peaks: Be aware of the solvent's ¹³C signal and any impurities it may contain.

-